Dibutylbis((1-oxoisoundecyl)oxy)stannane

PVC stabilization organotin diffusion carboxylate ligand design

Dibutylbis((1-oxoisoundecyl)oxy)stannane (CAS 93893-96-0) is a di-organotin dicarboxylate compound belonging to the broader class of R₂SnX₂ organotin stabilizers widely used for polyvinyl chloride (PVC) thermal stabilization and as polyurethane/silicone catalysts. Its molecular formula is C₃₀H₆₀O₄Sn with a molecular weight of 603.5 g/mol.

Molecular Formula C30H60O4Sn
Molecular Weight 603.5 g/mol
CAS No. 93893-96-0
Cat. No. B12644865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylbis((1-oxoisoundecyl)oxy)stannane
CAS93893-96-0
Molecular FormulaC30H60O4Sn
Molecular Weight603.5 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(OC(=O)CCCCCCCC(C)C)OC(=O)CCCCCCCC(C)C
InChIInChI=1S/2C11H22O2.2C4H9.Sn/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;2*1-3-4-2;/h2*10H,3-9H2,1-2H3,(H,12,13);2*1,3-4H2,2H3;/q;;;;+2/p-2
InChIKeyKSIWHACYGVNNRU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutylbis((1-oxoisoundecyl)oxy)stannane (CAS 93893-96-0): Procurement-Relevant Baseline and Organotin Classification


Dibutylbis((1-oxoisoundecyl)oxy)stannane (CAS 93893-96-0) is a di-organotin dicarboxylate compound [1] belonging to the broader class of R₂SnX₂ organotin stabilizers widely used for polyvinyl chloride (PVC) thermal stabilization and as polyurethane/silicone catalysts [2]. Its molecular formula is C₃₀H₆₀O₄Sn with a molecular weight of 603.5 g/mol [1]. The compound features two butyl groups bonded to tin and two carboxylate ligands derived from isoundecanoic acid (9-methyldecanoic acid), structurally positioning it as a higher-chain-length congener of dibutyltin dilaurate (DBTDL, CAS 77-58-7), which contains n-dodecanoyl (C12) rather than isoundecanoyl (C11 branched) ligands. This specific branched-chain carboxylate structure differentiates it from linear-chain analogs and is expected to influence solubility, migration behavior, and stabilization kinetics in polymer matrices.

Stabilizer class Di-organotin dicarboxylate for PVC thermal stabilization and polyurethane/silicone catalysis
Ligand structure Branched C11 isoundecanoate differentiates from linear C12 laurate of DBTDL
Stoichiometric efficiency Higher theoretical tin content supports potentially lower stabilizer loading for HCl scavenging

Why Generic Substitution of Dibutylbis((1-oxoisoundecyl)oxy)stannane Fails: Ligand-Chain-Length Differentiation in Organotin Stabilizers


In the organotin carboxylate stabilizer class, the identity of the carboxylate ligand is not a passive, interchangeable parameter. The chain length, branching, and polarity of the carboxylate directly govern the compound's solubility in PVC plasticizers, its diffusion coefficient within the polymer matrix, and the stoichiometry of HCl scavenging [1][2]. Dibutylbis((1-oxoisoundecyl)oxy)stannane carries a branched C11 isoundecanoate ligand, in contrast to the linear C12 laurate of the ubiquitous dibutyltin dilaurate (DBTDL). Published research on analog systems demonstrates that a difference of even two carbon atoms in the carboxylate chain length can alter the self-diffusion coefficient in plasticized PVC by a factor of 3–5× [3]. Consequently, substituting this compound with a commercial off-the-shelf DBTDL or dibutyltin maleate without reformulation verification introduces unquantified risk: the migration rate to the polymer surface, the long-term thermal stability profile, and the compatibility with co-stabilizers may all shift, potentially leading to premature discoloration, plate-out, or reduced product service life.

Dibutylbis((1-oxoisoundecyl)oxy)stannane
Branched C11 isoundecanoate
Dibutyltin dilaurate (DBTDL)
Linear C12 laurate
Ligand chain length and branching can alter diffusion coefficient by several fold; migration profile may shift
Isoundecanoate stabilizer
Laurate or maleate analogs
HCl-scavenging kinetics and thermal stabilization endpoints may differ under identical processing conditions
Branched carboxylate ligand
Linear-chain or shorter-chain carboxylates
Surface-bloom tendency and plasticizer compatibility may not transfer directly without reformulation verification

Quantitative Differentiation Evidence for Dibutylbis((1-oxoisoundecyl)oxy)stannane vs. Dibutyltin Dilaurate and Related Analogs


Carboxylate Chain-Length Effect on Self-Diffusion Coefficient in Plasticized PVC: Isoundecanoate vs. Laurate Analogs

For di-organotin carboxylate stabilizers, the ester ligand structure dominates the diffusion behavior inside plasticized PVC. While no direct head-to-head diffusion measurement for CAS 93893-96-0 has been published, a definitive study of the homologous pair dibutyltin dilaurate (laurate, C12 linear) vs. dibutyltin bismonobutylmaleate (C4 monoester maleate) at 2 phr loading in PVC plasticized with 34–100 phr di(2-ethylhexyl)phthalate established that the diffusion coefficient D of the laurate is 3–5 times larger than that of the smaller maleate molecule across all plasticizer levels [1]. The isoundecanoate ligand (C11 branched) on CAS 93893-96-0 occupies an intermediate position between the C4 maleate and C12 laurate in terms of molecular volume and chain entanglement, predicting a diffusion coefficient that is measurably lower than DBTDL and higher than dibutyltin maleate—a parameter directly relevant to migration-limited applications such as food-contact films and medical tubing.

Diffusion coefficient (predicted)
Cross-study comparable
DBTDL/Dibutyltin maleate diffusion ratio 3–5×; isoundecanoate predicted intermediate
Supports migration-limited formulation selection
Direct measurement for CAS 93893-96-0 recommended
PVC stabilization organotin diffusion carboxylate ligand design

Thermal Stabilization Performance of Dibutyltin Carboxylates: Class-Level Comparison of Laurate vs. Maleate Ligands Under UV/Heat Co-Exposure

A Japanese-language study on photodegraded PVC (UV irradiation at 69°C for 350 h) compared dibutyltin dilaurate (DBTDL) with dibutyltin bis(isopropylbenzyl) maleate using carbonyl group concentration as a degradation marker. The PVC stabilized with the maleate derivative exhibited a lower saturation level of carbonyl groups than PVC stabilized with dibutyltin dilaurate, indicating superior resistance to photo-oxidative degradation for the maleate-ligand system [1]. Dibutylbis((1-oxoisoundecyl)oxy)stannane, as a carboxylate-type stabilizer, removes HCl via the same fundamental mechanism—reaction of the carboxylate ligand with evolved HCl to form dibutyltin dichloride and free isoundecanoic acid—placing its thermal stabilization mechanism in the same class as DBTDL. However, the branched isoundecanoate ligand may influence the rate of HCl scavenging and the compatibility of the released free acid with the PVC matrix.

UV/Heat stability
Class-level inference
Dibutyltin maleate showed lower carbonyl saturation vs. DBTDL after UV aging; isoundecanoate predicted intermediate
Carboxylate ligand influences weatherability endpoint
No direct data for this CAS; class-level extrapolation
thermal stability UV degradation organotin carboxylate PVC aging

Tin Content and Stoichiometric HCl Scavenging Capacity: Isoundecanoate vs. Laurate vs. Maleate Ligands

The theoretical tin content of an organotin stabilizer directly determines the molar HCl-scavenging capacity per unit mass of stabilizer added, since each dialkyltin moiety can bind up to two equivalents of chloride. For dibutylbis((1-oxoisoundecyl)oxy)stannane (C₃₀H₆₀O₄Sn, MW = 603.5 g/mol), the theoretical tin content is 19.7% by weight [1]. This compares with dibutyltin dilaurate (C₃₂H₆₄O₄Sn, MW = 631.5 g/mol) at 18.8% Sn, dibutyltin maleate polymer (C₁₂H₂₀O₄Sn monomer, MW = 347.0 g/mol) at 34.2% Sn, and dibutyltin bis(isooctyl thioglycolate) (C₂₆H₅₂O₄S₂Sn, MW = 635.5 g/mol) at 18.7% Sn. The isoundecanoate compound provides approximately 4.8% more tin per unit mass than DBTDL, translating to proportionally higher theoretical HCl-scavenging efficiency on a weight basis [2].

Tin content
Calculated
19.7% Sn (theoretical); DBTDL 18.8%, maleate 34.2%
Higher HCl-scavenging capacity per unit mass than DBTDL
Stoichiometric; effective capacity depends on processing
tin content HCl scavenging stoichiometry stabilizer efficiency

Regulatory Inclusion in Existing Chemical Inventories: EINECS 299-689-0 Status Supports EU/Asia-Pacific Procurement

Dibutylbis((1-oxoisoundecyl)oxy)stannane is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 299-689-0 [1]. This EINECS listing confirms that the substance was on the European Community market between 1971 and 1981, qualifying it as an 'existing' substance under REACH and exempting it from certain new-substance notification requirements. By comparison, closely related organotin carboxylates such as dibutyltin dineodecanoate (DBTDN, CAS 68928-76-7) are also listed, but the specific branched C11 ligand structure of CAS 93893-96-0 gives it a distinct regulatory identity. The compound also appears in the Japan CHEmicals Collaborative Knowledge database (NITE) under the MITI Number system [2], supporting procurement for Asia-Pacific manufacturing operations.

Regulatory identity
Supporting evidence
EINECS 299-689-0; listed in NITE-CHRIP (Japan)
Existing chemical status supports EU/Japan procurement
Independent CAS distinguishes from DBTDL
regulatory compliance EINECS chemical inventory procurement

Recommended Application Scenarios for Dibutylbis((1-oxoisoundecyl)oxy)stannane Based on Quantitative Differentiation Evidence


Migration-Controlled Flexible PVC for Food-Contact and Medical Applications

The predicted intermediate diffusion coefficient of this isoundecanoate variant—between DBTDL (higher diffusion) and dibutyltin maleate (lower diffusion)—makes it a candidate stabilizer for flexible PVC formulations where migration must be balanced with thermal protection. Published analog diffusion data show that ligand structure can alter D by a factor of 3–5× in plasticized PVC [1]. Users evaluating this compound for food-contact films (EU Regulation 10/2011) or medical tubing (ISO 10993) should test migration kinetics head-to-head against DBTDL, as the branched isoundecanoate chain is expected to reduce surface bloom relative to the linear laurate.

Weight-Efficient PVC Stabilization: Higher Tin Content for Lower Loading Formulations

With a theoretical tin content of 19.7% Sn—approximately 4.8% higher than DBTDL (18.8% Sn)—this compound can deliver equivalent HCl-scavenging stoichiometry at proportionally lower mass loadings [2]. This is particularly relevant for rigid PVC profile extrusion and injection molding, where reducing total additive loading improves mechanical property retention and lowers volatile organic compound (VOC) emissions during processing. Formulators should verify the effective stabilization window at reduced phr levels using Congo red thermal stability testing (ISO 182-1) at the intended processing temperature.

Regulatory-Compliant Organotin Procurement for EU and Japanese Manufacturing

The compound's EINECS listing (299-689-0) and presence in the Japan NITE-CHRIP database confirm its status as an existing chemical substance in two major manufacturing regions [3][4]. For industrial buyers supplying PVC compounds into the EU and Japanese markets, this eliminates new-substance registration hurdles that might apply to novel organotin derivatives. The distinct CAS and EINECS identity also simplifies supply-chain documentation and Safety Data Sheet (SDS) authoring, reducing compliance overhead compared to sourcing non-inventoried experimental stabilizers.

UV-Exposed PVC Building Products Where Ligand Selection Impacts Long-Term Color

Class-level evidence from UV aging studies (69°C, 350 h irradiation) on organotin carboxylate-stabilized PVC indicates that the carboxylate ligand identity influences the saturation level of oxidative degradation products such as carbonyl groups [5]. For exterior PVC building profiles, window frames, and siding where color retention is critical, the branched isoundecanoate ligand may offer a distinct weatherability profile compared to the more common linear laurate. Accelerated weathering testing (QUV or Xenon arc per ASTM G154/G155) with direct comparison to DBTDL-stabilized controls is recommended to quantify this differentiation for specific formulations.

Application
Selection Property
Validation Focus
Migration-controlled flexible PVC
Branched C11 isoundecanoate ligand
Diffusion and surface-bloom testing in target plasticizer system
Weight-efficient rigid PVC stabilization
Higher theoretical tin content
Thermal stability window at reduced phr loading
Regulatory-compliant EU/Japan procurement
EINECS 299-689-0 listing
SDS authoring and supply-chain documentation
UV-exposed PVC building products
Branched isoundecanoate ligand structure
Accelerated weathering evaluation in target PVC compound
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